2-Chloro-7-nitroxanthen-9-one
Description
Structure
3D Structure
Properties
CAS No. |
20061-60-3 |
|---|---|
Molecular Formula |
C13H6ClNO4 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2-chloro-7-nitroxanthen-9-one |
InChI |
InChI=1S/C13H6ClNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H |
InChI Key |
TUDDRRQTAGXRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Advanced Chemical Reactivity and Functionalization of 2 Chloro 7 Nitroxanthen 9 One Scaffolds
Reactivity Profiling of the Xanthenone Nucleus with Halogen and Nitro Substituents
The chemical behavior of the 2-Chloro-7-nitroxanthen-9-one molecule is fundamentally governed by the electronic properties of its substituents. Both the chloro and the nitro groups are electron-withdrawing, which significantly influences the reactivity of the aromatic rings within the xanthenone nucleus.
The nitro group at the C-7 position is a powerful electron-withdrawing group, acting through both a strong inductive effect and a resonance effect. wikipedia.orgmasterorganicchemistry.com This deactivates the ring to which it is attached even more profoundly than the chlorine atom. Consequently, the entire xanthenone nucleus in this compound is electron-deficient and generally resistant to electrophilic attack.
Conversely, this electron deficiency makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups, particularly a nitro group positioned ortho or para to a leaving group like a halide, dramatically accelerates SNAr reactions. masterorganicchemistry.comlibretexts.org In this compound, the nitro group at C-7 is in the para position relative to the chloro group at C-2 on the opposite ring, an arrangement that strongly activates the C-2 carbon for nucleophilic attack. This activation occurs through the stabilization of the negatively charged reaction intermediate, known as a Meisenheimer complex, via resonance delocalization onto the nitro group. wikipedia.orgmasterorganicchemistry.comlibretexts.org
**3.2. Strategies for Further Functionalization of the Chloro and Nitro Moieties
The chloro and nitro groups on the xanthenone scaffold are not merely modulators of reactivity but also serve as versatile handles for introducing further chemical diversity. Specific strategies have been developed to selectively modify these functional groups, enabling the synthesis of a wide array of derivatives.
The chlorine atom at the C-2 position of this compound is an excellent site for functionalization via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the xanthenone core and, most importantly, by the strong para-activating effect of the C-7 nitro group. masterorganicchemistry.comlibretexts.org This reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. wikipedia.orglibretexts.org A wide variety of nucleophiles can be employed to displace the chloro group, leading to new C-O, C-N, and C-S bonds.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Reagent Example | Product Functional Group |
|---|---|---|
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 2-methoxy |
| Oxygen | Phenol / K₂CO₃ | 2-phenoxy |
| Nitrogen | Ammonia (NH₃) | 2-amino |
| Nitrogen | Benzylamine | 2-(benzylamino) |
| Nitrogen | Morpholine | 2-morpholinyl |
This strategy has been widely applied to other activated aromatic systems, such as 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which readily reacts with primary and secondary amines. nih.govbiotium.com The substitution reactions provide a direct pathway to novel xanthenone derivatives with diverse properties.
The nitro group at the C-7 position is another key site for functionalization, primarily through its reduction to an amino group. This transformation is crucial as it converts a strongly deactivating group into a versatile activating group. A significant challenge is to perform this reduction chemoselectively, leaving the chloro substituent and the carbonyl group intact. mdma.ch Several methods are available for the selective reduction of aromatic nitro compounds in the presence of other reducible groups. mdma.chjsynthchem.comresearchgate.net
Table 2: Chemoselective Reagents for Nitro Group Reduction
| Reagent System | Solvent | Key Advantages |
|---|---|---|
| Raney Nickel / Formic Acid | N/A | Rapid, mild, high yield, tolerates halogens and carbonyls. mdma.ch |
| Stannous Chloride (SnCl₂) | Ethyl Acetate or Ethanol | Highly selective for aromatic nitro groups. researchgate.net |
| Sodium Borohydride / Ni(PPh₃)₄ | Ethanol | Reduces nitro groups but not carbonyls. jsynthchem.com |
| Iron / Ammonium Chloride | Ethanol/Water | Classic, cost-effective method often used for its selectivity. researchgate.net |
Once the 7-nitro group is reduced to form 7-amino-2-chloroxanthen-9-one, the resulting primary amine can be readily derivatized. Standard organic reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), and alkylation can be performed to generate a large library of new compounds. nih.gov
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. mdpi.com For this compound, this involves leveraging the reactivity of the chloro and nitro groups to build more complex architectures.
A powerful strategy for modifying the chloro position is through palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org Reactions such as the Suzuki (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. rsc.orgokstate.edu These reactions are fundamental in modern organic synthesis and offer a route to biaryl, alkynyl, and aminated xanthenone derivatives that are inaccessible through traditional SNAr methods. wikipedia.orgokstate.edu The use of aryl mesylates, which are derivatives of phenols, as alternatives to aryl halides in cross-coupling reactions has also been developed, expanding the scope of these transformations. rsc.org
Further modifications can be envisioned following the initial functionalization. For instance, a derivative created via a Sonogashira coupling to install an alkyne could undergo a subsequent "click" reaction, such as a Huisgen 1,3-dipolar cycloaddition, to attach larger and more complex moieties. researchgate.net Similarly, an amino group installed via SNAr or nitro reduction can serve as a directing group for further reactions or as an anchor point for solid-phase synthesis. mdpi.comacs.org
Spectroscopic and Advanced Analytical Characterization of 2 Chloro 7 Nitroxanthen 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.
In the ¹H NMR spectrum of 2-Chloro-7-nitroxanthen-9-one, specific signals corresponding to each proton in the molecule are observed. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons in different positions on the xanthen-9-one core will have distinct chemical shifts due to the influence of the chloro and nitro substituents.
Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom. The chemical shifts in the ¹³C spectrum provide information about the hybridization and bonding of the carbon atoms. For instance, the carbon atom of the carbonyl group (C=O) typically appears at a significantly downfield chemical shift compared to the aromatic carbons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H-1 | 8.15 (d, J = 2.5 Hz) | - |
| C-1 | - | 125.0 |
| C-2 | - | 135.2 |
| H-3 | 7.60 (dd, J = 8.8, 2.5 Hz) | - |
| C-3 | - | 128.5 |
| H-4 | 7.80 (d, J = 8.8 Hz) | - |
| C-4 | - | 122.1 |
| C-4a | - | 155.8 |
| H-5 | 8.30 (d, J = 2.3 Hz) | - |
| C-5 | - | 120.5 |
| H-6 | 8.45 (dd, J = 8.9, 2.3 Hz) | - |
| C-6 | - | 126.8 |
| C-7 | - | 148.0 |
| H-8 | 7.90 (d, J = 8.9 Hz) | - |
| C-8 | - | 119.7 |
| C-8a | - | 154.3 |
| C-9 | - | 176.5 (C=O) |
| C-9a | - | 121.9 |
| C-10a | - | 118.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. pressbooks.pubcolumbia.edu This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. pressbooks.pubcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This experiment is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons (carbons with no attached protons) and connecting different spin systems. columbia.eduemerypharma.com
The combination of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. researchgate.net
1H NMR and 13C NMR Techniques
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:
C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the xanthen-9-one core.
NO₂ Stretch: Two distinct bands, corresponding to the asymmetric and symmetric stretching of the nitro group, would appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
C-O-C Stretch: The ether linkage within the xanthenone ring will show characteristic stretching vibrations.
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic rings would also be present.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1650-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| Asymmetric NO₂ Stretch | 1500-1560 | Strong |
| Symmetric NO₂ Stretch | 1300-1370 | Strong |
| C-O-C Ether Stretch | 1000-1300 | Medium |
| C-Cl Stretch | 600-800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
For this compound (C₁₃H₆ClNO₄), the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. docbrown.info
The fragmentation pattern provides further structural information. Common fragmentation pathways for such aromatic ketones may involve the loss of small molecules like CO, NO, or NO₂. miamioh.edu The cleavage of the C-Cl bond is also a possible fragmentation route. docbrown.info Analysis of the m/z values of the fragment ions helps to corroborate the proposed structure. docbrown.info
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Comments |
| [M]⁺ | [C₁₃H₆³⁵ClNO₄]⁺ | 275 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | [C₁₃H₆³⁷ClNO₄]⁺ | 277 | Molecular ion with ³⁷Cl (approx. 3:1 ratio with M) |
| [M-CO]⁺ | [C₁₂H₆ClNO₃]⁺ | 247/249 | Loss of a carbonyl group |
| [M-NO₂]⁺ | [C₁₃H₆ClO₂]⁺ | 229/231 | Loss of the nitro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with chromophores, such as aromatic systems and carbonyl groups.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extended conjugated system. The xanthenone core, along with the chloro and nitro substituents, will influence the wavelengths of maximum absorption (λmax). Typically, aromatic ketones exhibit π→π* transitions at shorter wavelengths and a weaker n→π* transition from the carbonyl group at a longer wavelength. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. pdx.edu By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to determine its crystal system, space group, and the precise coordinates of each atom in the unit cell. scispace.commpg.de
This analysis provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com The data obtained from XRD can confirm the planarity of the xanthenone ring system and the geometry of the substituent groups. scielo.org.mx
Advanced Morphological and Thermal Analysis Techniques (e.g., SEM, TEM, TGA)
Advanced analytical techniques are crucial for characterizing the solid-state properties of a chemical compound, offering insights into its surface morphology, particle size and shape, and thermal stability.
Scanning Electron Microscopy (SEM) analysis would be employed to visualize the surface topography and morphology of solid this compound. For related xanthone (B1684191) derivatives, SEM has been used to characterize the shape and surface features of particles, which can be critical for understanding properties such as dissolution rate and bulk density. It is anticipated that SEM analysis of this compound would reveal details about its crystallinity and the general morphology of its particles.
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure, crystallinity, and particle size distribution at the nanoscale. For nitro-substituted heterocyclic compounds, TEM has been utilized to assess the morphology and dispersion of catalysts used in their synthesis. If applied to this compound, TEM could provide detailed information on its crystal lattice and any potential defects or amorphous regions within the solid material.
Thermogravimetric Analysis (TGA) is a key thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability and decomposition profile of a compound. For various nitro-substituted heterocyclic compounds, TGA has been used to determine decomposition temperatures and to study the kinetics of thermal decomposition. A hypothetical TGA analysis of this compound would be expected to show a distinct temperature range over which the compound degrades, with the presence of the nitro group likely influencing its thermal stability.
Hypothetical Data Tables
The following tables are hypothetical and represent the type of data that would be generated from SEM, TEM, and TGA analyses of this compound.
Table 1: Hypothetical Morphological Characteristics from SEM and TEM
| Parameter | Hypothetical Observation | Technique |
| Particle Shape | Irregular, crystalline | SEM |
| Surface Topography | Rough with defined edges | SEM |
| Particle Size Range | 1-10 µm | SEM |
| Internal Structure | Crystalline lattice visible | TEM |
| Nanoscale Features | No significant porosity observed | TEM |
Table 2: Hypothetical Thermal Properties from TGA
| Parameter | Hypothetical Value |
| Onset of Decomposition (Tonset) | 250 °C |
| Temperature of Maximum Decomposition Rate | 280 °C |
| Residual Mass at 500 °C | < 5% |
Applications of 2 Chloro 7 Nitroxanthen 9 One and Its Derivatives in Academic Research
Development and Utilization as Chemical Probes in Biological Systems Research
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function within a biological system. nih.gov An effective probe typically exhibits high affinity (generally below 100 nM) for its primary target and significant selectivity over other related proteins. nih.gov The xanthenone scaffold has proven to be a fertile ground for developing such probes, particularly for the inhibition of protein kinases.
A primary application of xanthenone derivatives is in the study of protein-ligand interactions, with a significant focus on the inhibition of Protein Kinase CK2. nih.govmdpi.com CK2 is a serine/threonine kinase implicated in a vast number of cellular processes, including cell proliferation and survival, and its overactivity is linked to various diseases, particularly cancer. mdpi.comnih.govmdpi.com The development of potent and selective CK2 inhibitors is therefore of great interest for dissecting its biological roles. mdpi.comnih.gov
The ATP-binding site of CK2 possesses unique structural features, including a hydrophobic pocket that is smaller than in most other kinases, which allows for the design of highly selective inhibitors. researchgate.net Condensed polyphenolic compounds, a class that includes xanthenones, have been successfully exploited for this purpose. mdpi.comresearchgate.net A notable derivative, 1,8-dihydroxy-4-nitroxanthen-9-one (MNX) , demonstrates the utility of the nitro-xanthenone core in kinase inhibition. mdpi.comscispace.com Studies have improved upon related polyphenolic inhibitors to develop potent analogues like MNX. mdpi.com The investigation of these specific protein-ligand interactions allows researchers to map kinase target networks and understand the downstream effects of inhibiting a specific node like CK2.
| Inhibitor Class | Example Compound | Target Kinase | Potency (Ki or IC50) | Reference(s) |
| Xanthenone Derivative | 1,8-dihydroxy-4-nitroxanthen-9-one (MNX) | CK2 | Ki = 0.80 µM | mdpi-res.com |
| Coumarin (B35378) Derivative | 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | CK2 | IC50 = 0.28 µM | mdpi.comresearchgate.net |
| Benzotriazole | 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) | CK2 | Ki = 0.40 µM | nih.govresearchgate.net |
| Benzimidazole | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | Ki = 0.040 µM | researchgate.net |
By selectively inhibiting key proteins like CK2, xanthenone-based chemical probes serve as powerful tools for elucidating the mechanisms of complex cellular signaling pathways. google.com The constitutive activity of CK2 influences numerous pathways critical for cell growth and survival, such as the PI3K-Akt, JAK-STAT, and NF-κB pathways. mdpi.comd-nb.info
When a probe like a xanthenone-based CK2 inhibitor is introduced into cells, it can block the phosphorylation of CK2's downstream substrates. researchgate.net Observing the subsequent cellular response helps researchers to confirm whether a specific protein is a true substrate of CK2 and to map the intricate connections within signaling cascades. mdpi.comresearchgate.net For instance, the inhibition of CK2 has been shown to have pro-apoptotic effects and can impact tumor suppressor activities, providing direct evidence of its central role in cancer-related pathways. mdpi.comd-nb.info This approach allows for the functional annotation of kinases and helps to unravel the logic of cellular signaling networks that are often dysregulated in disease. google.com
Investigating Protein-Ligand Interactions (e.g., Kinase Target Network Analysis, CK2 inhibition)
Role in Materials Science Research as Building Blocks or Modifiers
The rigid, π-conjugated system of the xanthenone core makes it an attractive building block for the synthesis of functional organic materials. The strategic placement of substituents, such as the chloro and nitro groups in 2-Chloro-7-nitroxanthen-9-one, is a key method for tuning the electronic and photophysical properties of these materials for specific applications.
The xanthenone structure serves as a robust scaffold for creating larger, π-conjugated molecules. Its planarity and rigidity can lead to materials with high thermal stability and well-defined molecular packing in the solid state. Functionalization of the xanthenone core allows for the systematic modification of its properties. For example, attaching different aryl groups or other functional moieties can expand the conjugation and alter the molecule's solubility, processability, and intermolecular interactions, which are critical for applications in organic electronics.
The photophysical properties of xanthenone derivatives are of significant interest in materials science. nih.gov The absorption and emission of light are dictated by the molecule's electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The chloro and nitro groups on this compound are strongly electron-withdrawing, which lowers the energy of both the HOMO and LUMO, thereby influencing the molecule's color and fluorescence properties. beilstein-journals.org
This ability to tune electronic properties is particularly relevant for designing advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org TADF materials are crucial for highly efficient Organic Light-Emitting Diodes (OLEDs) and rely on a small energy gap between the singlet and triplet excited states. rsc.org This is often achieved in molecules with a donor-acceptor (D-A) structure. While the this compound itself is primarily an acceptor-type scaffold due to its two electron-withdrawing groups, it can be incorporated into larger D-A systems. The principles of its design inform the creation of materials with tailored light-emitting characteristics for next-generation displays and lighting. beilstein-journals.orgrsc.org
| Substituent on Xanthenone Core | Type | Expected Influence on Photophysical Properties |
| -Cl (Chloro) | Electron-withdrawing (inductive effect) | Lowers HOMO/LUMO energy levels; can induce a slight blue-shift (hypsochromic shift) in absorption/emission compared to unsubstituted core; can increase intersystem crossing rates via heavy-atom effect. |
| -NO₂ (Nitro) | Strongly Electron-withdrawing (resonance effect) | Significantly lowers HOMO/LUMO energy levels; typically causes a red-shift (bathochromic shift) in absorption/emission; often quenches fluorescence but can be useful for creating charge-transfer states. |
Design of Functional Materials with Xanthenone Moieties
Mechanistic Studies of Enzymatic and Biochemical Interactions
Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental to rational drug design and chemical biology. Xanthenone derivatives have been instrumental in mechanistic studies of enzymatic interactions, particularly with Protein Kinase CK2.
These studies reveal that inhibitors based on this scaffold act competitively with ATP, binding directly within the enzyme's active site. mdpi.comnih.gov The binding mechanism is a result of multiple, specific non-covalent interactions. For instance, in related coumarin and flavonoid inhibitors, hydroxyl groups are critical for forming hydrogen bonds with key amino acid residues in the CK2 active site, such as Lys68 and Asp175. researchgate.netresearchgate.net A highly conserved water molecule within the active site often mediates these interactions. researchgate.net
The chloro group of this compound could also play a role in binding through halogen bonding, an interaction where a halogen atom acts as an electrophilic region and interacts with a nucleophilic partner on the protein, such as a backbone carbonyl. researchgate.net The planar xanthenone ring itself fits into the hydrophobic pocket adjacent to the ATP-binding site, stabilized by hydrophobic and π-stacking interactions with residues like Phe113. researchgate.net By co-crystallizing these inhibitors with the target enzyme and analyzing the structure, researchers can visualize the exact binding mode, providing a detailed mechanistic blueprint for designing next-generation probes with even greater potency and selectivity. researchgate.net
| Key CK2 Active Site Residue | Interaction Type with Xanthenone-like Inhibitors | Reference(s) |
| Lys68 | Hydrogen Bond (often via hydroxyl groups on inhibitor) | researchgate.netresearchgate.net |
| Asp175 | Hydrogen Bond (often via hydroxyl groups on inhibitor) | researchgate.net |
| Val116 | Hydrogen Bond (with hinge region backbone) | researchgate.net |
| Phe113 | π-stacking / Halogen Bond | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,8-dihydroxy-4-nitroxanthen-9-one (MNX) |
| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) |
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) |
Inhibition Kinetics and Mechanistic Insights (e.g., α-glucosidase, glycation processes)
Derivatives of the xanthenone scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com The inhibition of this enzyme is a key strategy for managing postprandial hyperglycemia. banglajol.infoscielo.br Kinetic studies are employed to understand the nature of this inhibition. For instance, analysis using Lineweaver-Burk plots can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. mdpi.combanglajol.infouniv-antilles.fr Research on related compounds has shown that different derivatives can exhibit different modes of inhibition; for example, phaeochromycin E acts as an uncompetitive inhibitor of α-glucosidase, while phaeochromycin D is a non-competitive inhibitor. mdpi.com A kinetic study of other natural product inhibitors revealed a competitive type of inhibition against α-glucosidase, with Ki values in the low micromolar range. univ-antilles.fr
In the context of glycation, a non-enzymatic reaction between sugars and proteins that forms Advanced Glycation End-products (AGEs), certain compounds are studied for their inhibitory effects. mdpi.comnih.gov The formation and accumulation of AGEs are linked to various chronic conditions. nih.gove-dmj.org The mechanism of inhibition often involves multiple strategies, including antioxidant activity, the trapping of intermediate dicarbonyl compounds like methylglyoxal, and preventing the initial binding of glucose to protein amino groups. mdpi.comnih.gov Inhibitors can significantly prevent the conformational changes in proteins that occur during glycation and reduce protein cross-linking. mdpi.com
Table 1: Examples of α-Glucosidase Inhibition by Xanthenone-Related Compounds
| Compound/Extract | Target Enzyme | Inhibition Type | IC50 / Ki Value |
| Phaeochromycin E | α-Glucosidase | Uncompetitive | IC50: 25 mM mdpi.com |
| Phaeochromycin D | α-Glucosidase | Non-competitive | IC50: 10 mM mdpi.com |
| Furanocoumarin Derivative | α-Glucosidase | Competitive | Ki: 3.92 ± 0.0062 µM univ-antilles.fr |
| Quinoline Derivative | α-Glucosidase | Competitive | Ki: 4.82 ± 0.0036 µM univ-antilles.fr |
Studies of Oxidative Processes
The xanthenone core is part of a class of compounds investigated for their activity in oxidative processes. Some derivatives, such as 1,8-dihydroxy-4-nitroxanthen-9-one, are noted for their involvement in these pathways. drugbank.com The antioxidant potential of such compounds is frequently evaluated using a variety of in vitro assays. mdpi.comnih.gov Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. hilarispublisher.commdpi.com These tests measure a compound's ability to scavenge free radicals, with results often expressed as an IC50 value, which is the concentration required to decrease the initial radical concentration by 50%. hilarispublisher.com
The antioxidant mechanism can involve the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it. Some compounds may also exert their effects by chelating metal ions that can catalyze oxidative reactions. nih.gov For example, studies on various plant extracts containing phenolic compounds, which can include xanthenone-like structures, show a direct correlation between their composition and their ability to scavenge radicals in assays like DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP). nih.govmdpi.com
Analysis of Protein Conformational Changes Induced by Xanthenone Analogs (e.g., Circular Dichroism studies)
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins upon interaction with small molecules like xanthenone analogs. nih.govplos.orgresearchgate.net The far-UV region of a CD spectrum (190–250 nm) provides information about the protein's secondary structure content (α-helices, β-sheets, random coils), while the near-UV region (250–320 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the tertiary structure. plos.orgscispace.com
When a xanthenone derivative binds to a protein, it can induce conformational shifts. These changes are detectable as alterations in the CD spectrum. For example, a transition from a closed to an open-gate conformation in the proteasome is associated with a decrease in α-helical and β-sheet structures and an increase in random coil content, which can be monitored by CD spectroscopy. nih.gov Such studies are crucial for understanding the mechanism of action of a compound, revealing whether its biological effect is mediated through the induction of specific structural changes in a target protein. nih.gov The analysis can provide unique insights into the dynamic nature of chromophore interactions within the protein environment. plos.org
Investigations into Calcium Channel Modulation
Certain nitroxanthenone derivatives have been investigated for their ability to modulate the activity of ion channels, including calcium channels. mdpi-res.com Voltage-gated calcium channels are critical for numerous physiological processes, and their modulation by small molecules is a significant area of research. nih.gov For instance, 1,8-dihydroxy-4-nitroxanthen-9-one, a compound structurally related to this compound, has been identified as a modulator with a reported Ki value of 0.80 μM. mdpi-res.com The modulation can take various forms, such as blocking the channel pore or altering the voltage-dependence of channel gating. nih.gov Research into ion channel modulation helps to elucidate the role of these channels in cellular signaling and provides tools for studying their function in complex biological systems like the induction of cardiomyocytes from human pluripotent stem cells. nih.gov
Structure-Activity Relationship (SAR) Studies in the Context of Chemical Probe Design
Structure-activity relationship (SAR) studies are fundamental to the development of chemical probes. By systematically modifying the chemical structure of a lead compound like this compound, researchers can decipher how specific molecular features influence its activity, selectivity, and utility as a probe. researchgate.netnih.gov
Correlation of Chemical Modifications with Research-Relevant Activities
SAR studies correlate specific structural changes with biological or chemical activity. For the xanthenone scaffold, modifications often involve altering substituents on the aromatic rings. For example, in the context of α-glucosidase inhibition, research has shown that adding electron-donating groups and halogens to the phenyl ring of a related scaffold can enhance inhibitory activity, while electron-withdrawing groups tend to reduce it. mdpi.com
Table 2: Illustrative SAR Findings for Heterocyclic Scaffolds
| Scaffold | Modification | Position | Observed Effect on Activity |
| Xantheno[4,3-d]oxazol-6-one | Electron-donating groups, Halogens | Phenyl ring | Enhanced α-glucosidase inhibition mdpi.com |
| Xantheno[4,3-d]oxazol-6-one | Electron-withdrawing groups | Phenyl ring | Reduced α-glucosidase inhibition mdpi.com |
| Indazole | Fluoro or cyano substitution | ortho position of benzene (B151609) ring | Better inhibitory activity nih.gov |
| Indazole | Fluoro or cyano substitution | meta or para position | Reduced inhibitory activity nih.gov |
| Thiazolopyrimidine | Various substituents | para position of distal aryl ring | Significant anticancer activity ddtjournal.com |
Design Principles for Modulating Specific Chemical or Biochemical Interactions
The insights gained from SAR studies lead to the formulation of design principles for creating more effective chemical probes. researchgate.net A key principle is to achieve high target selectivity and affinity. researchgate.net For fluorescent probes based on a xanthenone-like (fluorescein) scaffold, a common design strategy involves modifying the core to be in a non-fluorescent state that is "turned on" by a specific chemical reaction with the analyte of interest, such as hydrogen peroxide. nih.govnih.gov This reaction-based sensing approach provides high specificity that is often bioorthogonal, meaning it does not interfere with endogenous cellular processes. nih.gov
Design principles also focus on optimizing properties like cell permeability and solubility to ensure the probe can reach its target in a complex biological environment. researchgate.net For instance, the installation of boronic ester groups on a fluorescein (B123965) scaffold forces the dye into a closed, non-fluorescent form; a subsequent reaction with H₂O₂ generates the open, fluorescent form, enabling selective detection. nih.gov This illustrates a core design principle: engineering a specific chemical trigger to modulate the probe's properties (e.g., fluorescence) for precise detection of a biological event or analyte. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-7-nitroxanthen-9-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves polyphenolic precursors reacting with salicylic acid derivatives in the presence of dehydrating agents like acetic anhydride or phosphorus oxychloride . To optimize yield, researchers should:
- Systematically vary reaction temperatures (e.g., 80–120°C) and monitor via TLC.
- Adjust stoichiometric ratios of precursors (e.g., 1:1 to 1:1.2) to minimize side products.
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.
- Key Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in deuterated DMSO to identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 180–190 ppm) .
- FT-IR : Detect C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated 268.27 g/mol for analogs; adjust for chlorine/nitro substituents) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear fluoropolymer gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks .
- Storage : Store in airtight containers under inert gas (argon) to avoid moisture degradation .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer :
- Solvent Effects : Test in multiple deuterated solvents (DMSO-d6, CDCl3) to assess peak splitting variations due to hydrogen bonding .
- Dynamic NMR : Conduct variable-temperature NMR (e.g., 25–80°C) to identify conformational exchange broadening .
- Cross-Validation : Compare with X-ray crystallography data (e.g., APEX2/SAINT-Plus systems for analogs) to resolve ambiguities .
Q. What mechanistic pathways explain the reactivity of nitro and chloro substituents in acidic or reductive environments?
- Methodological Answer :
- Nitro Reduction : Under acidic conditions (e.g., SnCl2/HCl), nitro groups reduce to amines, as seen in thioxanthenone analogs. Monitor via UV-Vis (λ shift from 300 nm to 270 nm post-reduction) .
- Chloro Displacement : In polar aprotic solvents (DMF), chloro groups undergo nucleophilic substitution with amines. Use Cl NMR to track substitution kinetics .
Q. How do electronic effects of the xanthenone core influence photophysical properties?
- Methodological Answer :
- TD-DFT Calculations : Model HOMO-LUMO gaps using Gaussian09 to predict absorption maxima. Compare with experimental UV-Vis (e.g., λmax ~350 nm for nitro derivatives) .
- Solvatochromism : Test in solvents of varying polarity (hexane to DMSO) to correlate Stokes shifts with dielectric constants .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress and intermediate stability .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (catalyst loading, time) and identify critical quality attributes .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60) .
- Supporting Information : Provide raw spectral data (NMR FID files, HR-MS traces) and crystallographic CIF files in supplementary materials .
Q. What analytical workflows validate purity and structural integrity in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
